molecular formula C14H20N4O5S B2773104 Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 489396-30-7

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2773104
M. Wt: 356.4
InChI Key: IKPHASRESQTZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EEDS and is a derivative of purine, a heterocyclic organic compound that is widely used in medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate may serve as a precursor for synthesizing compounds with antimicrobial activities. For instance, Sharma et al. (2004) detailed the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing a methodology that could be adapted for compounds with a similar purine base, potentially leading to new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Antiviral Research

The compound's structure suggests potential utility in antiviral research, as demonstrated by Danel et al. (1996), who synthesized analogues demonstrating potent anti-HIV-1 activity. This implies that modifications of the ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate could yield significant antiviral properties (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Antioxidative and Anti-inflammatory Applications

Compounds derived from ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate may possess antioxidative and anti-inflammatory properties, as suggested by the work on highly oxygenated 2H-chromen derivatives from seaweed, indicating potential in developing anti-inflammatory and antioxidative agents (Makkar & Chakraborty, 2018).

Bioconjugation and Polymer Chemistry

The structure of ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate could be exploited in the synthesis of copolymers for bioconjugation applications, as demonstrated by Rossi et al. (2008), who synthesized copolymers containing poly(ethylene glycol) and dioxolane functional groups, indicating potential applications in drug delivery systems and biomedicine (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Molecular Docking and Cytotoxicity Studies

The molecular structure lends itself to modifications that could be evaluated for antimicrobial activity and assessed through molecular docking studies, as seen in the work by Siddiqui et al. (2014), suggesting potential in drug discovery and development processes (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

properties

IUPAC Name

ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c1-4-22-7-6-18-10-11(17(3)13(21)16-12(10)20)15-14(18)24-8-9(19)23-5-2/h4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHASRESQTZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

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